Miriplatin

Description

Evolution of Platinum-Based Agents in Scientific Inquiry

The history of platinum-based chemotherapy research traces back to the accidental discovery by Barnett Rosenberg in the 1960s, who observed that platinum complexes inhibited bacterial division. viamedica.plresearchgate.net This seminal finding paved the way for the development of cisplatin (B142131) (cis-diamminedichloroplatinum(II)), the first platinum-based drug approved for clinical use in 1978. nih.govviamedica.pl Cisplatin proved highly effective against several malignancies, including testicular, ovarian, and bladder cancers. oncopedia.wikinih.gov

Despite its success, cisplatin's clinical utility is limited by significant toxicities, such as nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of tumor resistance. nih.govnih.gov This spurred the development of second-generation platinum agents, most notably carboplatin (B1684641). nih.govoncopedia.wiki Introduced in the 1980s, carboplatin was designed to have a more favorable toxicity profile compared to cisplatin, primarily due to its slower hydration rate and different leaving group (cyclobutane dicarboxylate). nih.govnih.gov While generally less toxic, carboplatin exhibits a similar spectrum of activity to cisplatin. oncopedia.wikinih.gov

The third generation of platinum complexes aimed to overcome acquired resistance to cisplatin and carboplatin and broaden the range of treatable cancers. Oxaliplatin (B1677828), approved in the late 1990s and early 2000s, represents a successful outcome of this effort. viamedica.pl Featuring a diaminocyclohexane (DACH) carrier ligand, oxaliplatin demonstrates activity in cisplatin-resistant cell lines and is widely used, particularly in the treatment of colorectal cancer. nih.govwikipedia.org

This ongoing evolution highlights a continuous research effort to synthesize and evaluate novel platinum complexes with modified structures and properties to address the limitations of existing agents.

Distinctive Characteristics of Miriplatin (B1139251) as a Lipophilic Platinum Complex

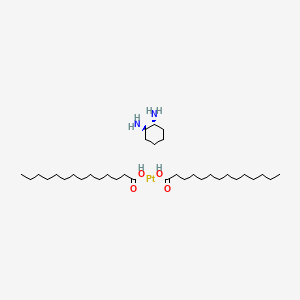

This compound, also known as this compound Hydrate or Miripla, is a platinum complex that stands out due to its lipophilic nature. wikipedia.orgnih.govpatsnap.com This characteristic is primarily attributed to the presence of two myristate chains coordinated to the platinum center. nih.govatlantis-press.com The chemical structure of this compound is described as (1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate, with the molecular formula C₃₄H₆₈N₂O₄Pt (anhydrous form) or C₃₄H₇₀N₂O₅Pt (monohydrate form). nih.govnih.gov

This lipophilicity distinguishes this compound from earlier, more hydrophilic platinum drugs like cisplatin and carboplatin. The incorporation of fatty acid chains, such as myristate, into the platinum complex influences its pharmacokinetic properties, particularly its distribution and retention in tissues. sumitomo-chem.co.jp The lipophilic nature allows this compound to be effectively suspended in Lipiodol (an iodized oil), a property crucial for its intended application via transarterial chemoembolization (TACE). atlantis-press.comsumitomo-chem.co.jp

The proposed mechanism of action of this compound involves the release of the platinum moiety, which then forms DNA adducts, similar to other platinum-based agents. patsnap.com These adducts interfere with DNA replication and transcription, ultimately leading to cancer cell apoptosis. patsnap.com However, the lipophilic formulation is designed to enhance the delivery and retention of platinum within the tumor site, potentially increasing efficacy and reducing systemic exposure and associated toxicities. nih.govsumitomo-chem.co.jp

Key structural and physical properties of this compound include its molecular formula and weight, as well as its limited solubility in water. plos.org

| Property | Anhydrous this compound | This compound Monohydrate | Source |

| Molecular Formula | C₃₄H₆₈N₂O₄Pt | C₃₄H₇₀N₂O₅Pt | PubChem nih.govnih.gov |

| Molecular Weight | 764.0 g/mol | 782.0 g/mol | PubChem nih.govnih.gov |

| CAS Number | 141977-79-9 | 250159-48-9 | PubChem nih.govnih.gov |

| Solubility (Water) | Extremely low (< 0.00260 mg/mL at 20 °C) | - | plos.org |

Current Research Landscape and Academic Significance of this compound

This compound holds academic significance primarily within the field of targeted cancer therapy, particularly for hepatocellular carcinoma (HCC). wikipedia.orgpatsnap.com Its development represents an effort to leverage the established mechanism of platinum compounds while improving tumor selectivity and reducing systemic side effects through a lipophilic formulation suitable for locoregional delivery. sumitomo-chem.co.jp

Research on this compound has focused on understanding its properties, optimizing its synthesis, and evaluating its activity in various experimental models. Studies have investigated the gradual release of platinum from this compound suspended in Lipiodol and its uptake by cancer cells, including those resistant to cisplatin. atlantis-press.com Preclinical studies in animal models have shown promising antitumor effects on hepatic tumors after intrahepatic arterial administration of this compound/Lipiodol suspension, with reduced toxicity in normal liver tissue and the whole body. atlantis-press.comsumitomo-chem.co.jp

Academic research continues to explore the potential of this compound, including investigations into novel formulations such as liposomes to improve its delivery and efficacy in different cancer types, such as pancreatic cancer. nih.govpacific.edu These studies aim to elucidate the mechanisms of cellular entry and action of this compound in these new formulations. nih.gov

Data from academic studies comparing this compound with other agents in specific contexts are valuable. For instance, a study protocol outlines a clinical study investigating idarubicin (B193468) dose selection, tissue response, and survival in HCC treated with TACE, noting that this compound is among the drugs used in this procedure. nih.gov Another study compared balloon-occluded TACE using this compound with conventional TACE, evaluating tumor uptake and safety. terumo-europe.com

Scope and Objectives of this compound Academic Investigation

The academic investigation of this compound is broadly focused on several key areas. A primary objective is to fully characterize its chemical and physical properties, particularly those related to its lipophilicity and formulation behavior. Research aims to understand how the myristate ligands influence its interaction with delivery vehicles like Lipiodol and its subsequent release and distribution in biological systems.

Another significant area of research involves exploring and optimizing synthesis routes for this compound. atlantis-press.com Academic studies contribute to developing more efficient and controlled methods for producing the compound. atlantis-press.com

A major scope of academic inquiry is the detailed investigation of this compound's mechanism of action at the molecular and cellular levels, especially in the context of its lipophilic delivery. This includes studying its uptake into cancer cells, the formation of DNA adducts, and the resulting cellular responses, particularly in tumor types for which it is being investigated. Research also seeks to understand its activity against drug-resistant cell lines and the potential mechanisms of resistance to this compound itself.

Furthermore, academic research is directed towards evaluating this compound in various preclinical models to assess its efficacy and to gain a deeper understanding of its pharmacokinetics and pharmacodynamics in different delivery systems and against different cancer types. sumitomo-chem.co.jppacific.edu The development and evaluation of novel formulations, such as liposomal this compound, are also within the scope of academic investigation, aiming to improve targeted delivery and therapeutic outcomes. nih.govpacific.edu

The overarching objective of these academic investigations is to expand the understanding of this compound's potential as a therapeutic agent, identify optimal strategies for its use, and explore its applicability beyond its current primary focus, contributing to the broader field of platinum-based cancer therapy.

Structure

2D Structure

Properties

CAS No. |

104276-92-8; 141977-79-9 |

|---|---|

Molecular Formula |

C34H68N2O4Pt |

Molecular Weight |

764.012 |

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;platinum;tetradecanoic acid |

InChI |

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/t;;5-,6-;/m..1./s1 |

InChI Key |

BGIHRZPJIYJKAZ-BLUNCNMSSA-L |

SMILES |

CCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.C1CCC(C(C1)N)N.[Pt] |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Miriplatin

Established Synthetic Pathways for Miriplatin (B1139251) Development

The synthesis of this compound is a well-documented process that typically begins with a platinum salt and proceeds through several key intermediates. Various routes have been explored to achieve the final product, cis-[((1R,2R)-1,2-cyclohexanediamine-N,N')bis(myristato)] platinum(II).

A common starting material for this compound synthesis is potassium tetrachloroplatinate(II) (K2PtCl4). One established pathway involves reacting K2PtCl4 with sodium nitrite (B80452) to form a K2Pt(NO2)4 solution. This solution is then reacted with (1R, 2R)-1,2-cyclohexanediamine, a critical ligand that forms part of the stable core of the this compound molecule.

Alternative precursors like potassium chloroplatinite are also used. This precursor reacts with cyclohexanediamine to produce [(1R, 2R)-1,2-cyclohexanediamine]-dichloro platinum. This intermediate is then further processed, for example, by reacting with silver nitrate (B79036) to generate the dinitrate form of the complex.

Intermediates are crucial for the stepwise construction of the final this compound complex. The reaction of the K2Pt(NO2)4 solution with (1R, 2R)-1,2-cyclohexanediamine yields the key intermediate Pt(C6H14N2)(NO2)2. This dinitro complex is then converted into the final product.

Another significant intermediate is Pt(C6H14N2)I2, or [(1R, 2R)-1,2-cyclohexanediamine]-diiodo-platinum. This compound is often used in the final step where the iodide ligands are replaced by myristate groups. For example, Pt(C6H14N2)I2 can be reacted with silver myristate (CH3(CH2)12COOAg) to form this compound. Other intermediates include the dinitrate complex, [(1R, 2R)-1,2-cyclohexanediamine]platinum dinitrate, which can be prepared from the dichloro-platinum complex and silver nitrate. This dinitrate intermediate is then reacted with a myristate salt to yield this compound.

The structural integrity of these intermediates is confirmed through various analytical techniques, including elemental analysis, as shown in the table below.

| Element | Calculated (%) | Found (%) |

| C | 48.41 | 48.35 |

| H | 8.12 | 8.15 |

| N | 3.52 | 3.55 |

| Elemental analysis results for the synthesized this compound, showing good agreement between theoretical and experimental values. |

The conditions for this compound synthesis vary depending on the specific pathway. Early methods often utilized chloroform (B151607) as a solvent for the reaction between Pt(C6H14N2)I2 and silver myristate, typically requiring a long reaction time of 24 hours at room temperature due to the low solubility of the reagents.

Later methods have employed different solvent systems to improve reaction parameters. One approach uses a mixed solvent of a C1-C4 alkanol, chloromethane, and water. In this system, the reaction of [(1R,2R)-(-)-1,2-diaminocyclohexane]platinum dinitrate with a myristate is conducted at temperatures between 20-45 °C, with reaction times significantly shortened to a range of 5 minutes to 1 hour. Another method involves reacting Pt(C6H14N2)I2 with silver myristate in water, followed by stirring for 24 hours at room temperature. The product is then separated by dissolving it in ethanol at 80°C to remove the silver iodide byproduct. In another process, the key intermediate Pt(C6H14N2)(NO2)2 is reacted with hydrazine (B178648) sulfate (B86663) and sodium myristate in n-butanol to produce the target compound. While not catalysts in the traditional sense, reagents like silver nitrate (AgNO3) are used to facilitate the exchange of ligands by precipitating silver halides (e.g., AgCl, AgI).

Advances in Synthetic Protocols and Yield Optimization

Research has focused on improving the synthetic routes for this compound to enhance yield, simplify procedures, improve control over the reaction, and adopt more environmentally friendly practices.

Controlling the reaction rate is critical for achieving high purity and yield. Some earlier methods, such as those involving the reaction of Pt(C6H14N2)I2 with AgNO3 and sodium myristate, suffered from poor controllability of the silver ions (Ag+), leading to excessively high reaction rates and resulting in significant amounts of unreacted sodium myristate remaining in the final product.

An improved method involves the pre-synthesis of silver myristate (CH3(CH2)12COOAg) from sodium myristate and silver nitrate. This silver myristate is then reacted with Pt(C6H14N2)I2. This two-step process allows for better control over the reaction rate. The use of a water-normal butanol medium has also been shown to achieve a desirable reaction rate, although this route can be longer. These refinements in methodology have led to improved yields, with some optimized processes reporting yields of around 73% to 87%.

A significant advancement in this compound synthesis has been the move away from hazardous solvents. Early protocols frequently used chloroform, a solvent known for its harmful effects on human health and the environment. The low solubility of reagents in chloroform also contributed to long reaction times.

To address these issues, newer synthetic routes have replaced chloroform with more benign solvents. One improved method utilizes water as the reaction medium for reacting Pt(C6H14N2)I2 with silver myristate. This approach not only avoids the use of a harmful solvent but also achieves a desirable reaction rate. Following the reaction in water, ethanol is used to separate the this compound product from the silver iodide byproduct, further reducing the reliance on chlorinated solvents. Other methods have employed mixed solvent systems of alcohol and water, also avoiding chloroform. This shift in solvent selection represents a key step towards a greener and safer synthesis of this compound.

| Synthetic Route | Solvent(s) | Precursor/Intermediate | Yield | Environmental Note |

| Route A | Chloroform | Pt(C6H14N2)I2 | - | Uses harmful solvent; long reaction time |

| Route B | n-Butanol | Pt(C6H14N2)(NO2)2 | ~61% | Avoids chloroform |

| Route C | Chloroform/Water | [(1R, 2R)-1,2-cyclohexanediamine]-dichloro platinum | - | Uses harmful solvent |

| Improved Route | Water, Ethanol | Pt(C6H14N2)I2 | ~87% | Replaces chloroform with water and ethanol |

Strategies for this compound Analogue and Derivative Development

The development of analogues and derivatives of this compound, a lipophilic platinum (II) complex, is centered on optimizing its physicochemical properties and therapeutic profile. This compound's core structure consists of a platinum (II) center, a (1R, 2R)-1,2-cyclohexanediamine (DACH) carrier ligand, and two myristate molecules acting as leaving groups. Strategies for derivatization primarily focus on the modification of these leaving groups and the platinum center itself to create prodrug forms.

Modification of Carrier Ligands (e.g., Myristates)

While the outline refers to myristates as carrier ligands, in the structure of this compound, they function as the leaving groups, contributing significantly to the molecule's high lipophilicity. The non-leaving, or carrier, ligand is the DACH moiety. A key strategy in the development of this compound and its analogues involves the modification of the fatty acid leaving groups. atlantis-press.comsumitomo-chem.co.jp In fact, this compound was selected from a series of synthesized platinum complexes that featured various fatty acids in the leaving group position. sumitomo-chem.co.jp This approach allows for the fine-tuning of properties such as lipophilicity, which in turn affects the drug's ability to be suspended in oily carriers like iodinated poppy seed oil and influences its release kinetics. sumitomo-chem.co.jp By varying the chain length and saturation of the fatty acid ligands, researchers can modulate the compound's affinity for lipid-based delivery systems and its rate of release of active platinum species at the target site.

Exploration of Alternative Leaving Groups

The exploration of alternative leaving groups beyond fatty acids is a well-established strategy for developing novel platinum-based anticancer agents. For platinum complexes containing the same DACH carrier ligand as this compound, various leaving groups have been investigated to alter the compound's stability, reactivity, and solubility. For example, oxaliplatin (B1677828), a prominent analogue, utilizes an oxalate leaving group. Other DACH-platinum complexes have been synthesized with malonate or cyclobutanedicarboxylate (CBDCA) as leaving groups. pacific.edu The nature of the leaving group influences the rate at which it is displaced by biological nucleophiles to activate the drug. pacific.edu For instance, the displacement of leaving ligands by bicarbonate or phosphate ions is considered a crucial activation pathway for platinum (II) complexes in the body. pacific.edu Therefore, synthesizing this compound analogues with novel, non-fatty acid leaving groups could yield compounds with different activation kinetics and potentially broader applications.

Synthesis of Prodrug Forms and Latent Compounds

This compound itself functions as a latent compound, or prodrug, designed for selective retention and sustained release. sumitomo-chem.co.jp Its lipophilic nature allows it to be retained in the oily carrier at the tumor site, where it gradually releases active platinum compounds. atlantis-press.comsumitomo-chem.co.jp One of the predicted active forms released from the this compound suspension is dichloro[(1R, 2R)-1,2-cyclohexanediamine-N,N'] platinum (DPC), which is a common active species for platinum drugs that have a DACH carrier ligand. sumitomo-chem.co.jp

A further strategy in platinum drug development is the synthesis of platinum(IV) prodrugs. researchgate.net Pt(IV) complexes are more inert and stable than their Pt(II) counterparts and are activated (reduced) to the cytotoxic Pt(II) form within the tumor environment. This approach can improve stability in circulation and overcome some mechanisms of drug resistance. The synthesis of a Pt(IV) version of this compound would involve the oxidation of the Pt(II) center and the addition of two axial ligands. These axial ligands can be simple groups like hydroxido or more complex bioactive molecules, creating "dual-action" prodrugs that, upon reduction, release the active Pt(II) agent and another therapeutic molecule.

Characterization Techniques for Synthesized this compound and Derivatives

The structural confirmation and purity assessment of synthesized this compound and its derivatives rely on a combination of spectroscopic and analytical techniques. researchgate.netatlantis-press.com These methods provide definitive information on the molecular structure, elemental composition, and thermal stability of the new compounds.

Spectroscopic Methods (e.g., ESI-MS, FT-IR, 1H-NMR)

Spectroscopic techniques are essential for elucidating the molecular structure of this compound. researchgate.netatlantis-press.com Electrospray Ionization Mass Spectrometry (ESI-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy each provide unique and complementary data. atlantis-press.comresearchgate.net

| Fragment/Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M’+H]⁺ (this compound - one myristate chain + H⁺) | 536.2816 | 536.1 |

| [M’+H₂O]⁺ (this compound - one myristate chain + H₂O) | 554.2922 | 554.1 |

| [M’+CH₃OH]⁺ (this compound - one myristate chain + CH₃OH) | 568.3078 | 568.3 |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum provides evidence for the coordination of the myristate carboxylate groups to the platinum center. atlantis-press.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3230 | N-H Stretching | Amine (DACH ligand) |

| 2920, 2850 | C-H Stretching | Alkyl chains (Myristate & DACH) |

| 1625 | C=O Asymmetric Stretching | Coordinated Carboxylate |

| 1384 | C=O Symmetric Stretching | Coordinated Carboxylate |

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule. The chemical shifts, splitting patterns, and integration of the peaks confirm the structure of the DACH ligand and the myristate chains. atlantis-press.com

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 0.85 | Triplet | -CH₃ (Myristate) |

| 1.10-1.30 | Multiplet | -(CH₂)₁₀- (Myristate) |

| 1.40-1.60 | Multiplet | CH₂ (DACH) |

| 1.95 | Triplet | α-CH₂ (Myristate) |

| 2.20 | Multiplet | CH (DACH) |

| 5.50 | Broad | -NH₂ (DACH) |

Elemental Analysis and Thermal Analysis

Elemental Analysis: This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimental values are compared to the calculated theoretical values based on the molecular formula of this compound (C₃₄H₆₈N₂O₄Pt) to verify its elemental composition and purity. atlantis-press.comresearchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 53.45 | 53.21 |

| H | 8.97 | 8.85 |

| N | 3.67 | 3.59 |

Thermal Analysis: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability of this compound. researchgate.net TGA measures the change in mass of a sample as a function of temperature, identifying decomposition points and mass loss events corresponding to the removal of ligands. DSC measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions like melting and decomposition. wikipedia.orgmt.com While specific thermal analysis data for this compound is not detailed in the cited literature, its characterization is confirmed to include these methods. researchgate.net

Molecular and Cellular Mechanisms of Action of Miriplatin

Intracellular Fate and Subcellular Distribution (Preclinical Models)

The intracellular fate and distribution of Miriplatin (B1139251) have been investigated in preclinical models, revealing key aspects of its mechanism of action. The lipophilic nature of this compound plays a significant role in its cellular handling and localization. researchgate.netpatsnap.comnih.govsumitomo-chem.co.jp

Uptake Mechanisms by Cells (e.g., Lipophilic Nature, Hydrolysis)

This compound's lipophilic character is a crucial factor in its uptake by cells, particularly in the context of delivery methods like TACE, which can promote accumulation in HCC cells. researchgate.netpatsnap.comnih.govsumitomo-chem.co.jp Upon administration, this compound Hydrate is preferentially taken up by liver and tumor cells due to its hydrophobic properties. patsnap.com

Once inside the cancer cells, this compound Hydrate undergoes hydrolysis. patsnap.com This chemical process, involving a reaction with water, leads to the release of active platinum compounds. patsnap.com For liposomal formulations of this compound (LMPt), cellular entry can occur via endocytosis, with the rate and pathway potentially influenced by the level of caveolin-1 (B1176169) (Cav-1). nih.govresearchgate.net After processing within endosomes and lysosomes, unchanged this compound is released. nih.govresearchgate.net In contrast, small-molecule drugs like free this compound may enter cells primarily through passive diffusion or active transport mechanisms. nih.gov

Distribution to Organelles (e.g., Mitochondria, Nucleus)

The subcellular distribution of this compound and its active metabolites is critical to its mechanism of action. While many platinum agents primarily target nuclear DNA, studies on liposomal this compound indicate a distinct targeting profile. nih.gov The major target organelle for liposomal this compound has been shown to be mitochondria in preclinical studies. nih.govresearchgate.net This mitochondrial targeting is a novel aspect compared to the typical DNA targeting of most platinum agents. nih.gov Conversely, free this compound is reported to target DNA. nih.gov Mitochondria are vital organelles involved in energy generation and other crucial cellular processes, and their targeting can significantly impact cell survival. nih.govmdpi.comwikipedia.org

Molecular Target Interactions and Ligand Exchange Processes

Following cellular uptake and intracellular processing, this compound engages in molecular interactions and undergoes ligand exchange processes to exert its effects.

Formation of Platinum-DNA Adducts and Cross-links

A primary mechanism of action for many platinum-based chemotherapeutic agents, including this compound, involves the formation of platinum-DNA adducts and cross-links. researchgate.netpatsnap.comnih.govfrontiersin.org this compound is converted in vivo to dichloro(1,2-diaminocyclohexane)platinum. researchgate.net This active platinum compound forms covalent bonds with DNA strands in cancer cells, leading to the creation of platinum-DNA cross-links. researchgate.net These adducts disrupt the normal function of DNA, specifically inhibiting crucial processes like DNA replication and transcription, which are essential for cell proliferation and survival. patsnap.comwikipedia.org The formation of these DNA adducts can trigger apoptosis, or programmed cell death. patsnap.com Platinum drugs can form various types of DNA adducts, including intrastrand and interstrand cross-links, which interfere with DNA metabolic functions. wikipedia.orgnih.govnih.gov

Interaction with Proteins and Enzymes (e.g., LONP1, POLG, TFAM)

Beyond DNA, this compound, particularly in its liposomal formulation, has demonstrated significant interactions with proteins and enzymes, especially within mitochondria. Liposomal this compound targets mitochondria and enhances the binding of the mitochondrial protease LONP1 with mitochondrial DNA polymerase gamma (POLG) and mitochondrial transcription factor A (TFAM). nih.govresearchgate.net This enhanced interaction leads to the degradation of POLG and TFAM. nih.govresearchgate.net LONP1 is an ATP-dependent mitochondrial protease that plays a key role in maintaining mitochondrial proteostasis and regulating the levels of proteins like TFAM and POLG. oup.comnih.govoup.com The degradation of POLG and TFAM subsequently blocks mitochondrial DNA (mtDNA) replication and induces mitophagy. nih.govresearchgate.net This mechanism, distinct from direct DNA damage, highlights a novel pathway through which liposomal this compound exerts its anti-cancer activity. nih.govresearchgate.net

Influence on RNA and Transcriptional Machinery

The formation of platinum-DNA adducts by this compound has a direct impact on the transcriptional machinery by inhibiting transcription. patsnap.comwikipedia.org By binding to DNA, this compound disrupts the template required for RNA synthesis. patsnap.comwikipedia.org While direct interactions with RNA molecules are not as extensively documented for this compound as DNA interactions, the disruption of DNA as a template indirectly influences RNA production. Furthermore, the interaction with mitochondrial transcription factor A (TFAM), as observed with liposomal this compound, directly affects the transcriptional machinery within mitochondria by leading to TFAM's degradation, thereby blocking mtDNA replication and impacting mitochondrial gene expression. nih.govresearchgate.netoup.comnih.govoup.com Transcription factors, including those in mitochondria, are essential for regulating gene expression by binding to DNA and controlling the transcription of DNA into mRNA. news-medical.net The interference with TFAM levels can therefore alter mitochondrial transcriptional programs. nih.govresearchgate.netoup.comnih.govoup.comamazonaws.com

Table: Key Molecular Targets and Interactions of this compound

| Target/Interaction | Description | Affected Cellular Process(es) | Relevant this compound Form |

| DNA | Formation of platinum-DNA adducts and cross-links via covalent bonds. | DNA Replication, Transcription, Cell Division | Free this compound researchgate.netpatsnap.comnih.govfrontiersin.org |

| LONP1, POLG, TFAM (Mitochondrial Proteins) | Enhanced binding of LONP1 with POLG and TFAM, leading to their degradation. | mtDNA Replication, Mitophagy, Mitochondrial Function | Liposomal this compound nih.govresearchgate.net |

| RNA | Indirectly influenced by DNA adduct formation inhibiting transcription; potential impact via TFAM degradation. | Transcription, Gene Expression | Free and Liposomal this compound patsnap.comnih.govresearchgate.net |

Cellular Pathway Perturbations

This compound induces significant perturbations in various cellular pathways, contributing to its antineoplastic activity mdpi.comnih.govnih.govmrc.ac.uk. These disruptions include the induction of programmed cell death, cell cycle arrest, the generation of reactive oxygen species, and the modulation of autophagy wikipedia.orgmdpi.comnih.govnih.govmrc.ac.uknih.govnih.govnih.govguidetopharmacology.orgwikipedia.org.

A key mechanism by which this compound exerts its effect is through the induction of apoptosis in cancer cells patsnap.comwikipedia.orgmdpi.comnih.govnih.govmrc.ac.uknih.govnih.govguidetopharmacology.orgresearchgate.net. This programmed cell death is a crucial process for eliminating damaged or cancerous cells. This compound's ability to trigger apoptosis contributes to the reduction in tumor size patsnap.com.

Platinum compounds, including those released from this compound, have been associated with the induction of both intrinsic and extrinsic apoptotic pathways nih.govresearchgate.net. The intrinsic pathway, also known as the mitochondrial pathway, is often triggered by intracellular signals such as DNA damage and oxidative stress encyclopedia.pubmdpi.comrsc.org. The extrinsic pathway is initiated by external signals, typically involving death receptors on the cell surface nih.gov. While the precise details for this compound are still being elucidated, studies on platinum-based drugs suggest that alterations in membrane structure and fluidity can activate apoptotic pathways nih.govresearchgate.net.

This compound's induction of apoptosis involves the modulation of several key apoptosis-related proteins nih.govguidetopharmacology.org. Research has shown that the expression of p53 up-regulated modulator of apoptosis (PUMA) is significantly induced by the active form of this compound, particularly in combination with irradiation nii.ac.jpnih.gov. Knockdown of PUMA with siRNA has been shown to significantly decrease apoptosis in hepatocellular carcinoma cell lines, highlighting the critical role of PUMA in this compound-mediated apoptosis nii.ac.jpnih.gov. Additionally, cleaved PARP expression is strongly induced by the active form of this compound, suggesting activation of PARP-mediated apoptotic pathways nii.ac.jpnih.gov. The Bcl-2 family of proteins plays a critical role in regulating the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2 inhibiting cell death and pro-apoptotic members promoting it nih.govnih.govuni.luuni-freiburg.dedoaj.org. While direct detailed findings on this compound's specific effects on Bcl-2 were not extensively found in the provided context, platinum-based drugs are known to dysregulate the balance between pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c rsc.orgnih.gov.

In addition to DNA damage, this compound induces oxidative stress within cancer cells patsnap.comnih.govmrc.ac.uk. The platinum compounds released from this compound generate reactive oxygen species (ROS), which further damage cellular components, including DNA, proteins, and lipids patsnap.comencyclopedia.pubmdpi.comrsc.org. The accumulation of ROS leads to oxidative stress, which can overwhelm the cancer cells' repair mechanisms and contribute to cell death patsnap.comrsc.org. Platinum compounds can also disrupt the electron transport chain in mitochondria, leading to increased ROS production encyclopedia.pubresearchgate.net.

This compound has been reported to modulate autophagy, including mitophagy nih.govwikipedia.org. Mitophagy is a specific type of autophagy that involves the selective degradation of damaged mitochondria abcam.comnih.gov. Studies have shown that this compound-loaded liposomes can induce mitophagy in pancreatic cancer cells by blocking mtDNA replication mediated by POLG and TFAM abcam.comnih.govnih.govoncotarget.com. This induction of mitophagy can suppress cancer cell proliferation and contribute to cell death nih.govnih.gov. Aberrant mitophagy activation, such as that induced by this compound treatment, can lead to ROS accumulation and direct cell death nih.gov.

Data Table: Effects of DPC (Active Form of this compound) and Irradiation on HCC Cells

| Treatment | Cell Viability (Relative to Control) | Cleaved PARP Expression | PUMA Expression | Cell Cycle Arrest Phases Observed |

| DPC Alone | Decreased dose-dependently nii.ac.jp | Induced nii.ac.jp | Induced nii.ac.jp | Not specified in detail nii.ac.jp |

| Irradiation Alone | Decreased dose-dependently nii.ac.jp | Induced nii.ac.jp | Induced nii.ac.jp | Not specified in detail nii.ac.jp |

| DPC plus Irradiation | Decreased synergistically nii.ac.jp | Much more strongly induced nii.ac.jp | Significantly induced nii.ac.jp | Sub-G1, G2/M, and S phases nii.ac.jpnih.gov |

Immunogenic Cell Death Pathways (Conceptual)

Immunogenic cell death (ICD) is a type of cell death that elicits an anti-tumor immune response. researchgate.netmdpi.com Emerging research suggests that platinum-based drugs, including analogs of this compound like oxaliplatin (B1677828), can induce ICD. researchgate.net While direct evidence for this compound specifically inducing ICD is an area of ongoing investigation, studies on related platinum complexes indicate that this mechanism may involve the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) exposure on the cell surface, release of ATP, and secretion of high mobility group box 1 (HMGB1). researchgate.netmdpi.com These DAMPs can signal to the immune system, promoting the maturation of dendritic cells and the subsequent activation of anti-tumor T cell responses. mdpi.comupenn.edu One study indicates that a novel mechanism of action for a related compound includes the induction of immunogenic cell death, characterized by the expression of calreticulin, release of HMGB1, and secretion of ATP. researchgate.net Autophagy appears to play a key role in this chemotherapeutically-stimulated ICD. researchgate.net

Signaling Network Interference

This compound, like other platinum compounds, exerts its effects by interfering with crucial cellular signaling networks that regulate cell growth, survival, and proliferation. nih.govfrontiersin.org

Regulation of Proliferative Signaling Pathways (e.g., MAPK, PI3K/Akt/mTOR)

Platinum-based drugs can influence key proliferative signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways. nih.govmdpi.com These pathways are frequently dysregulated in cancer and play critical roles in cell growth, proliferation, and survival. nih.govmdpi.com While the precise interactions of this compound with these pathways are still being elucidated, studies on related platinum compounds highlight their potential to modulate these signaling cascades, contributing to their anti-tumor effects. mdpi.comnih.gov For instance, activation of the PI3K/AKT pathway has been linked to chemo-resistance in HCC, and inhibiting this pathway can restore chemosensitivity. mdpi.com this compound's impact on these pathways likely contributes to its ability to inhibit cancer cell proliferation. nih.gov

Impact on DNA Repair Pathways

A significant mechanism of resistance to platinum-based drugs involves the activation of DNA repair pathways within cancer cells. pacific.edu this compound forms platinum-DNA adducts, which are the primary cytotoxic lesions. patsnap.compatsnap.com The effectiveness of this compound is thus influenced by the cell's ability to repair this damage. Cancer cells can develop resistance by enhancing their DNA repair mechanisms, thereby counteracting the drug's effects. pacific.edu By forming stable DNA cross-links, this compound disrupts DNA replication and transcription, overwhelming the cell's repair capacity and triggering cell death. patsnap.compatsnap.comresearchgate.net The formation of these platinum-DNA adducts is a key event in this compound's mechanism of action, leading to massive apoptosis. researchgate.net

Preclinical Efficacy Studies of Miriplatin in Vitro and in Vivo Models

Cytotoxicity Profiling in Diverse In Vitro Cell Lines

In vitro studies have explored the direct effects of miriplatin (B1139251) and its active forms on various cancer cell lines. This compound is a prodrug, and its activity is attributed to the gradual release of platinum compounds, such as diaminocyclohexane platinum (II) complexes (DPC) and diaminocyclohexane platinum (II) iodide (DPI), in aqueous environments after being suspended in LPD. nih.gov

Dose-Dependent Inhibitory Effects

Studies have shown that the active forms of this compound, like DPC, can inhibit the proliferation of cancer cells in a dose-dependent manner. For instance, DPC has demonstrated dose-dependent suppression of cell proliferation in both gemcitabine-resistant (GEM-R) and gemcitabine-sensitive (GEM-S) pancreatic cancer cell lines. nih.gov In hepatocellular carcinoma cell lines such as HepG2 and HuH-7, the active form of this compound has also shown dose-dependent decreases in cell viability. nii.ac.jp While this compound itself may exhibit low water solubility, leading to limited direct inhibition in standard 2D cultures at high concentrations, the platinum compounds released from this compound suspensions demonstrate cytotoxic effects. nih.gov

Application of 3D Culture Models (Spheroids, Organoids)

Three-dimensional (3D) cell culture models, including spheroids and organoids, are increasingly used in preclinical research as they better mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayer cultures. novusbio.comfrontiersin.orgmdpi.com Spheroids are simpler aggregates of cells, while organoids are more complex structures that can recapitulate organ-specific architecture and function. novusbio.comfrontiersin.org

Studies utilizing 3D models have investigated the efficacy of this compound formulations. For example, this compound-loaded nano formulations have shown substantial anticancer activities against A549 lung cancer cells cultured as 3D multicellular spheroids, comparable to that of cisplatin (B142131). pacific.edu Although specific detailed data on this compound's effects on organoids were not extensively found in the search results, 3D models like spheroids and organoids are recognized as valuable tools for drug screening and understanding drug penetration and activity in a more physiologically relevant context. frontiersin.orgnih.govnih.gov Resistance to chemotherapy observed in multicellular spheroids compared to single-cell suspensions has been noted for other platinum drugs, suggesting the relevance of 3D models in evaluating drug efficacy in a context that accounts for factors like diffusion barriers and cell-cell interactions present in solid tumors. nih.gov

Comparison with Other Platinum Agents

Comparisons have been made between the in vitro activity of this compound (or its active forms) and other commonly used platinum-based chemotherapeutics such as cisplatin, carboplatin (B1684641), and oxaliplatin (B1677828). While this compound itself, due to its lipophilicity, may show limited activity in standard aqueous in vitro assays, its released platinum compounds demonstrate cytotoxicity. nih.gov

In some studies, the active form of this compound has shown comparable or even superior activity to other platinum agents depending on the cell line and context. For instance, DPC was found to be as potent as cisplatin and zinostatin stimalamer against certain human liver cancer cell lines in vitro. nih.gov In pancreatic cancer cell lines, a liposomal formulation of this compound exhibited superior anti-cancer activity compared to oxaliplatin in colony formation assays. nih.gov

However, the direct comparison of the intrinsic cytotoxicity of the platinum compounds themselves reveals differences. Cisplatin and oxaliplatin have generally shown stronger toxicity compared to carboplatin in certain cancer cell lines at equimolar concentrations. mdpi.com Cisplatin has also been found to be more mutagenic and cause higher levels of DNA damage than carboplatin or oxaliplatin at equitoxic concentrations. biorxiv.org The mode of action can also differ, with cisplatin and carboplatin sharing similar mechanisms, while oxaliplatin's activity appears to differ, potentially making it effective in tumors resistant to cisplatin and carboplatin. mdpi.com These comparisons highlight that while this compound's delivery system and targeted release are key to its application, the inherent activity of its released platinum species contributes to its efficacy profile, which can be compared to other platinum compounds in relevant in vitro settings.

Antitumor Efficacy Assessments in Animal Models

In vivo studies using various animal models are crucial for evaluating the antitumor efficacy of this compound in a complex biological system that includes the tumor microenvironment and systemic effects.

Xenograft Models (e.g., HepG2, VX2)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the in vivo antitumor activity of therapeutic agents. mdpi.comnih.govaltogenlabs.com this compound, often administered as a suspension in LPD via intra-hepatic arterial injection, has been evaluated in several xenograft models, particularly those for liver cancer.

Studies using HepG2 xenograft models have demonstrated that this compound can significantly suppress tumor growth. researchgate.netnih.gov For example, treatment with this compound alone or in combination with other agents has shown retardation of tumor growth and significantly lower tumor weights compared to control groups in BALB/c mice bearing HepG2 cells. researchgate.net

The VX2 tumor model, often established in rabbits, is another relevant model for evaluating treatments for liver tumors due to its vascularity and growth characteristics. nih.govbiorxiv.org this compound suspended in LPD has shown potent antitumor activity after intra-hepatic arterial administration in rabbit VX2 tumor models. nih.govresearchgate.netbiorxiv.org These studies have indicated that this compound is selectively distributed and retained in tumors, leading to tumor regression. researchgate.net

Syngeneic and Genetically Engineered Mouse Models

Syngeneic mouse models involve the transplantation of murine tumor cells into immunocompetent mice of the same genetic background. taconic.comlidebiotech.comcrownbio.com These models are particularly valuable for evaluating therapies that involve the immune system, such as immunotherapies, as they possess a fully functional immune system. taconic.comlidebiotech.com

Genetically engineered mouse models (GEMMs) are created by manipulating specific genes in mice to induce spontaneous tumor formation, which can more closely mimic the development and progression of human cancers, including the presence of a native tumor microenvironment and an intact immune system. nih.govcrownbio.comembopress.org

While the search results provided extensive information on xenograft models for this compound, specific detailed studies evaluating this compound's efficacy in syngeneic or genetically engineered mouse models were not prominently featured. However, these models are recognized as important tools in preclinical cancer research for assessing drug efficacy within a relevant immune context and for studying the complexities of tumor development and response to therapy. nih.govcrownbio.comembopress.org The use of such models could provide further insights into the potential interplay between this compound's effects and the immune system, or its efficacy in tumors with specific genetic alterations.

Tumor Growth Inhibition and Regression Analysis

Preclinical studies have provided evidence of this compound's ability to inhibit tumor growth and induce regression. In a HepG2 xenograft tumor model in BALB/c mice, treatment with this compound alone resulted in a retardation of tumor growth compared to the control group researchgate.net. Furthermore, the combination of regorafenib (B1684635) (REGO) microspheres and this compound significantly enhanced the efficacy compared to this compound monotherapy, as evidenced by a more remarkable slowdown in tumor growth researchgate.net.

Studies using this compound-loaded liposomes (LMPt) have also shown potent anti-pancreatic cancer activity in both gemcitabine-sensitive and gemcitabine-resistant cell lines in vitro, exhibiting higher inhibitory action compared to oxaliplatin and gemcitabine (B846) at various concentrations nih.gov. In an in vivo AsPC-1 xenograft tumor model in nude mice, LMPt significantly retarded tumor growth with a higher tumor inhibitory action than both gemcitabine and oxaliplatin nih.gov. The in vivo inhibitory action of liposomal this compound was approximately 8-fold higher than that of free this compound, correlating with a higher accumulation of platinum content in the tumor tissue nih.gov.

The following table summarizes representative data on tumor growth inhibition from a preclinical study:

| Treatment Group | Average Tumor Weight (Day 17) | Tumor Growth Retardation Compared to Control | Significance vs. This compound Alone |

| Control | 1.62 g | - | - |

| This compound Alone | - | Obvious retardation | - |

| REGO Microspheres + this compound | - | More remarkable slowdown | P < 0.05 |

Note: Data extracted from a study on HepG2 xenograft tumor model researchgate.net. Specific weight for this compound Alone group was not provided in the snippet, but described as showing "obvious retardation".

Tumor regression, defined as a decrease in tumor size, is a key endpoint in preclinical efficacy studies frontiersin.org. While the provided snippets directly mention tumor growth inhibition and retardation with this compound and its formulations researchgate.netnih.gov, tumor regression is a more profound outcome. Studies on other agents highlight that tumor regression can be observed in preclinical models and is a preferred indicator of efficacious response frontiersin.orgsemanticscholar.org.

Effects on the Tumor Microenvironment (Preclinical)

The tumor microenvironment (TME) is a complex system comprising tumor cells, stromal cells, immune cells, and vasculature, which significantly influences tumor growth and response to therapy frontiersin.orgfrontiersin.orgmdpi.com. Preclinical studies are exploring the effects of this compound on key components of the TME, particularly angiogenesis and immune cell infiltration dntb.gov.uachampionsoncology.com.

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and progression mdpi.comfrontiersin.org. The TME is characterized by an imbalance between proangiogenic and antiangiogenic factors mdpi.com. Tumor angiogenesis often results in abnormal vasculature, contributing to a hypoxic and immunosuppressive environment frontiersin.orgresearchgate.net.

While direct detailed data on this compound's specific modulation of angiogenesis were not extensively available in the provided snippets, the context of its use in transcatheter arterial chemoembolization (TACE) for HCC is relevant. TACE involves the delivery of chemotherapeutic agents like this compound directly to the tumor via the hepatic artery, often followed by embolization to cut off blood supply pacific.edunih.gov. This approach inherently impacts tumor vascularity. Studies on other agents in the context of embolization for HCC highlight the importance of addressing post-embolization angiogenesis, often driven by factors like VEGF, which can lead to tumor recurrence researchgate.net. The combination of anti-angiogenic agents with chemoembolization is an area of research aimed at improving outcomes by inhibiting the formation of new blood vessels that can support tumor regrowth researchgate.net.

Research on combining this compound with other agents, such as regorafenib (a multikinase inhibitor with anti-angiogenic properties), in preclinical models of HCC suggests a strategy to enhance efficacy, potentially by influencing the angiogenic component of the TME researchgate.net. The sustained release property of this compound from its LPD suspension and its selective retention in tumors may contribute to a localized effect on the tumor vasculature over time sumitomo-chem.co.jpnih.gov.

Preclinical Pharmacokinetics and Pharmacodynamics of Miriplatin

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Understanding the ADME profile of miriplatin (B1139251) in preclinical species provides insights into its behavior within a living system, including how it enters the bloodstream, where it goes, how it is broken down, and how it is eliminated from the body. nih.gov

Plasma Concentration-Time Profiles

Plasma concentration-time profiles illustrate the change in drug concentration in the blood over time following administration. These profiles are crucial for determining key pharmacokinetic parameters like peak plasma concentration (Cmax) and the time to reach it (Tmax), as well as providing data for calculating half-life and area under the curve (AUC). admescope.comnih.govuogqueensmcf.com While specific detailed plasma concentration-time profiles for this compound in various preclinical species were not extensively detailed in the search results, one source mentions that the Cmax of this compound was around 10 ng/mL in a clinical context, which was significantly lower than that of cisplatin (B142131). nih.gov Preclinical pharmacokinetic studies in animals like mice, rats, and dogs are typically performed to gain an initial understanding of a compound's characteristics and to predict human pharmacokinetics. admescope.commdpi.com

Tissue Distribution and Selective Accumulation (e.g., Liver, Tumor)

This compound is designed for intra-hepatic arterial administration, and its lipophilic nature is intended to facilitate selective delivery and retention in hepatic tumor tissues. nih.govnih.gov Studies in rats bearing hepatoma AH109A tumors in their livers showed that this compound was selectively disposed of in tumors and maintained in tumors longer than cisplatin. nih.gov In experimental dog models, this compound was selectively delivered to the liver. nih.gov Microautoradiographic analysis of liver specimens in dogs showed that 14C-miriplatin was localized in blood vessels and/or macrophage-like cells. nih.gov This selective accumulation in the liver and tumor tissue after intra-hepatic arterial injection, often using an oily lymphographic agent like Lipiodol as a carrier, is a key aspect of this compound's design and application in TACE for HCC. nih.govnih.govnih.gov

Metabolic Pathways and Metabolite Identification (e.g., DPC formation)

Drug metabolism is the process by which a drug is chemically converted into metabolites within the body, primarily by enzymes. uomustansiriyah.edu.iq Platinum-based drugs, including this compound, exert their cytotoxic effects largely through the formation of platinum-DNA adducts. nih.govnih.govresearchgate.net These adducts, also referred to as DNA-platinum complexes (DPC), are considered the primary molecular targets responsible for the antitumor activity of these compounds. nih.gov Studies have shown that platinum compounds released from this compound are incorporated into cells and form platinum-DNA adducts. nih.gov Dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N′]platinum has been identified as the most abundant platinum compound released from this compound, and it demonstrated effectiveness in inhibiting cell growth. nih.gov While detailed metabolic pathways beyond the formation of active platinum species and subsequent DNA adducts were not extensively described, the formation of these DNA adducts is a critical metabolic step linked to this compound's pharmacodynamics. nih.govpharmacylibrary.com

Excretion Routes and Clearance Mechanisms

Excretion is the irreversible removal of a drug or its metabolites from the body. The major pathways of excretion are via the kidneys into urine and via the liver into feces. uomustansiriyah.edu.iqpharmacylibrary.com Clearance describes the process of drug elimination from the body or an organ. uomustansiriyah.edu.iq In experimental dog models, platinum and radioactive components from 14C-miriplatin were gradually released into systemic circulation and excreted into urine. nih.gov Renal excretion is a major route of elimination for many nonvolatile, water-soluble drugs with low molecular weight. uomustansiriyah.edu.iqnih.gov Biliary excretion, via the liver into bile and subsequently feces, is another important route, particularly for more lipophilic compounds or those with higher molecular weights. pharmacylibrary.comnih.gov While the specific proportions of urinary versus fecal excretion for this compound in preclinical species were not detailed, urinary excretion of platinum and radioactive components has been observed. nih.gov

Pharmacodynamic Biomarkers of Response in Preclinical Models

Pharmacodynamic biomarkers are indicators that measure a drug's effect on its target or a downstream biological response. nih.govfrontiersin.orgmdpi.com In the context of anticancer drugs, these biomarkers can help confirm target engagement and provide early indications of potential efficacy. frontiersin.orgamegroups.org

Molecular Biomarkers of Target Engagement (e.g., DNA Adducts)

Platinum-based drugs, including this compound, exert their cytotoxic effects by forming covalent bonds with DNA, leading to the formation of platinum-DNA adducts. nih.govnih.govresearchgate.net These DNA adducts are considered key molecular biomarkers of target engagement for platinum compounds. nih.govnih.govnih.govnih.govresearchgate.net Studies in rats with hepatic tumors have shown that this compound treatment leads to the formation of platinum-DNA adducts. nih.gov The levels of drug-DNA adducts can serve as an integrative measure of patient-specific responses, accounting for factors like absorption, distribution, metabolism, elimination, and DNA repair. researchgate.net Monitoring DNA adduct levels has been explored as an approach for identifying drug resistance and as a potential predictive biomarker of drug efficacy in preclinical models and humans. nih.govresearchgate.netptbioch.edu.pl The formation of platinum-DNA adducts by this compound in preclinical tumor models is a direct indicator of its interaction with its intended molecular target, DNA, and is linked to the induction of apoptosis and tumor regression. nih.gov

Cellular Biomarkers of Pathway Modulation (e.g., Apoptosis Markers)

The induction of apoptosis is a crucial mechanism for the antitumor activity of platinum complexes like this compound sumitomo-chem.co.jpnih.gov. Preclinical studies have investigated cellular biomarkers related to apoptosis to understand this compound's pharmacodynamics.

In vitro studies using rat hepatoma cell line AH109A and human hepatoma cell line Li-7 indicated that this compound suspension induced platinum-DNA adduct formation and apoptosis, similar to cisplatin suspension sumitomo-chem.co.jp. Further studies in AH109A cells treated with this compound suspended in iodinated poppy seed oil (this compound/LPD) showed dose-dependent induction of apoptosis, as measured by the population of sub-G1 apoptotic cells using flow cytometry nih.gov. This compound/LPD demonstrated the formation of platinum-DNA adducts and induction of apoptosis in these cells nih.gov. Platinum-DNA adducts were also detected in the tumor tissues of a rat tumor model after intrahepatic artery injection of this compound suspension sumitomo-chem.co.jp.

Research exploring the combination of this compound with other therapies has also highlighted apoptosis-related biomarkers. For instance, the combination of an active form of this compound (DPC) with irradiation showed synergistic anti-tumor activity in human HCC cell lines HepG2 and HuH-7, which was associated with increased expression of cleaved PARP, a marker of apoptosis nii.ac.jp. This synergistic effect was found to be mediated through PUMA (p53 up-regulated modulator of apoptosis)-mediated apoptosis, as knockdown of PUMA with siRNA significantly decreased apoptosis in these cell lines nii.ac.jp.

This compound-loaded liposomes have also been shown to induce cell apoptosis, with effects comparable to commercial cisplatin and oxaliplatin (B1677828) injections in preclinical studies researchgate.net. Another study investigating this compound-loaded liposomes in pancreatic cancer cells suggested that this formulation induces mitophagy through blocking POLG and TFAM-mediated mtDNA replication, leading to enhanced degradation of these proteins by LONP1, ultimately contributing to cell death nih.gov. While this study focuses on mitophagy, it underscores the complex cellular pathways modulated by this compound formulations.

Biomarkers of apoptosis, such as nucleosomal DNA, cytokeratins, and proteins involved in the caspase cascade (e.g., cleaved caspase-3), are utilized in preclinical and clinical settings to assess the induction of programmed cell death researchgate.netoncotarget.com. The intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspases, is a key route for anticancer drug-induced apoptosis mdpi.com.

Correlation of Preclinical PK/PD with Efficacy Observations

The preclinical pharmacokinetic and pharmacodynamic properties of this compound, particularly its tumor retention, sustained release, platinum-DNA adduct formation, and induction of apoptosis, are correlated with its observed efficacy in preclinical models.

The sustained release and selective retention of this compound in tumors after intrahepatic arterial injection in rat models resulted in higher and longer-lasting platinum concentrations in tumor tissue compared to cisplatin sumitomo-chem.co.jpnih.gov. This enhanced tumor exposure is directly linked to the observed antitumor activity, including tumor regression nih.gov. The formation of platinum-DNA adducts, a key pharmacodynamic marker of platinum drug activity, was observed in tumor tissues and cell lines treated with this compound, correlating with the induction of apoptosis and inhibition of tumor growth sumitomo-chem.co.jpnih.gov.

In the rat tumor model, this compound suspension administered via intrahepatic artery injection demonstrated stronger in vivo antitumor activity than zinostatin stimalamer suspension, under conditions where drug concentrations in iodinated poppy seed oil were set at clinically equivalent levels sumitomo-chem.co.jp. This efficacy was attributed, in part, to the induction of platinum-DNA adduct formation and apoptosis sumitomo-chem.co.jp.

The ability of this compound/LPD to induce significant platinum-DNA adduct formation (509 ± 100 pg of platinum per 1 μg of DNA) and dose-dependent apoptosis in AH109A cells at equitoxic concentrations further supports the link between these pharmacodynamic effects and the drug's activity nih.gov.

Preclinical PK/PD analysis is crucial for understanding the relationship between drug exposure and biological effect, which can inform dosing strategies and predict efficacy nih.govcatapult.org.uk. For this compound, the localized delivery and sustained tumor exposure achieved through its lipiodol formulation are critical pharmacokinetic factors that drive its pharmacodynamic effects, including DNA damage and apoptosis, ultimately leading to antitumor efficacy in preclinical models of HCC sumitomo-chem.co.jpnih.gov.

While the provided search results focus heavily on the pharmacodynamic markers of DNA adduct formation and apoptosis, the correlation with efficacy is implicitly demonstrated by the observed tumor growth inhibition and regression in preclinical models where these pharmacodynamic effects are present sumitomo-chem.co.jpnih.gov. The sustained presence of the drug and its active components within the tumor microenvironment, facilitated by the lipophilic formulation, allows for prolonged engagement with the target DNA, leading to the observed cellular responses and therapeutic outcomes.

Interactive Data Table: Platinum-DNA Adduct Formation

| Treatment | Platinum in DNA (pg/μg DNA) | Cell Line |

| This compound/LPD | 509 ± 100 | AH109A |

| Cisplatin/LPD | 34.1 ± 11.0 | AH109A |

*Data derived from in vitro studies at equitoxic concentrations nih.gov.

Interactive Data Table: Apoptosis Induction (Sub-G1 Population)

| Treatment | Concentration (μg/mL) | Apoptosis (% Sub-G1) | Cell Line |

| This compound/LPD | Dose 1 | Data not specified | AH109A |

| This compound/LPD | Dose 2 | Dose-dependent | AH109A |

| Cisplatin/LPD | Dose 1 | Data not specified | AH109A |

| Cisplatin/LPD | Dose 2 | Dose-dependent | AH109A |

*Apoptosis was reported as dose-dependent induction, specific numerical data for doses were not consistently provided across snippets for table formatting nih.gov.

Mechanisms of Resistance to Miriplatin and Strategies for Overcoming It

Intrinsic Resistance Mechanisms (Cellular and Molecular)

Intrinsic resistance refers to the pre-existing insensitivity of cancer cells to miriplatin (B1139251). This can be influenced by various factors affecting drug uptake, intracellular processing, and the cellular response to DNA damage. semanticscholar.orgtechscience.cn

Enhanced DNA Repair Mechanisms (e.g., ERCC1, MLH1)

Platinum drugs exert their cytotoxic effects primarily by forming DNA adducts, which interfere with DNA replication and transcription, ultimately leading to apoptosis. researchgate.netpacific.edu Enhanced DNA repair mechanisms can mitigate the effects of these adducts, leading to resistance. The Nucleotide Excision Repair (NER) pathway plays a critical role in removing platinum-DNA adducts. semanticscholar.orgmdpi.com Key proteins in the NER pathway, such as Excision Repair Cross-Complementing 1 (ERCC1), are involved in recognizing and excising platinum adducts. semanticscholar.orgmdpi.com Increased expression of ERCC1 has been correlated with resistance to cisplatin (B142131) in various cancers. semanticscholar.orgnih.gov

The Mismatch Repair (MMR) pathway also contributes to platinum drug sensitivity. While defects in MMR are often associated with resistance to cisplatin and carboplatin (B1684641), potentially due to impaired recognition of platinum-DNA adducts and subsequent failure to trigger apoptosis, the specific role of MMR in this compound resistance requires further investigation. semanticscholar.orgmdpi.comnih.goviiarjournals.org MLH1 is a crucial component of the MMR pathway, and decreased expression of MLH1 mRNA has been linked to cisplatin resistance. semanticscholar.orgnih.gov

Studies on the this compound-resistant rat hepatoma cell line AH109A/MP10 found no apparent difference in platinum-DNA adduct formation between resistant and parental cells after this compound treatment, consistent with unchanged expression of DNA repair proteins like ERCC1 and MLH1 in this specific acquired resistance model. nih.gov

Increased Cellular Detoxification Systems (e.g., Glutathione (B108866), Metallothioneins)

Increased levels of intracellular detoxification agents, such as glutathione (GSH) and metallothioneins (MTs), can bind to platinum compounds, preventing them from reaching or interacting with their DNA targets. nih.govnih.gov GSH is a tripeptide with a free sulfhydryl group that can directly conjugate with platinum complexes or act as a substrate for glutathione S-transferases (GSTs), facilitating their detoxification and efflux. nih.govmdpi.com Metallothioneins are cysteine-rich proteins with a high affinity for heavy metals, including platinum. d-nb.infonih.gov Increased MT expression has been correlated with resistance to various heavy metals and has been suggested to be involved in cisplatin resistance. nih.govd-nb.infonih.gov Studies have shown a correlation between resistance to certain platinum drugs and glutathione or metallothionein (B12644479) levels in specific cell lines. nih.gov

Altered Target Expression or Function

While the primary target of this compound is DNA, similar to other platinum agents, alterations in other cellular targets or pathways involved in the apoptotic response can contribute to resistance. For instance, increased expression of anti-apoptotic proteins, such as Bcl-2, can prevent cells from undergoing programmed cell death despite the presence of DNA damage. nih.gov In the AH109A/MP10 this compound-resistant cell line, increased expression of Bcl-2 was observed, leading to defects in inducing apoptosis. nih.gov This suggests that altered regulation of apoptosis can be a mechanism of acquired resistance to this compound.

Acquired Resistance Mechanisms

Acquired resistance develops in cancer cells that were initially sensitive to this compound but become resistant after exposure to the drug. This often involves the selection and outgrowth of pre-existing resistant clones or the induction of resistance mechanisms in response to drug treatment. semanticscholar.orgtechscience.cnnih.gov

Characterization of Resistant Cell Lines (e.g., AH109A/MP10)

The this compound-resistant rat hepatoma subline AH109A/MP10 has been established and characterized to investigate the mechanisms of acquired resistance to this compound. researchgate.netnih.govspandidos-publications.com This cell line was developed from the parental AH109A rat hepatoma cell line and showed approximately 10-fold greater resistance to this compound. nih.gov

Characterization of AH109A/MP10 cells revealed selective cross-resistance to platinum complexes containing diaminocyclohexane (DACH) as a carrier ligand, such as oxaliplatin (B1677828) and dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum (DPC), which is considered one of the active species released from this compound. researchgate.netnih.gov However, these cells did not show cross-resistance to platinum complexes with cis-diammine carrier ligands, such as cisplatin, carboplatin, and nedaplatin. researchgate.netnih.gov This suggests that the acquired resistance in AH109A/MP10 cells is related to the DACH carrier ligand structure.

Further studies on AH109A/MP10 cells indicated no significant differences in intracellular platinum accumulation or platinum-DNA adduct formation compared to the parental sensitive cells after treatment with this compound or cisplatin. nih.gov This finding was consistent with the observation of unchanged expression levels of DNA repair proteins like ERCC1 and MLH1 in these cells. nih.gov Instead, the acquired resistance in AH109A/MP10 cells was associated with increased expression of Bcl-2, leading to a reduced ability to induce apoptosis. nih.gov Treatment with a Bcl-2 inhibitor partially reversed the resistance in these cells, highlighting the role of the anti-apoptotic pathway in acquired this compound resistance in this model. nih.gov

Data on the resistance profile of AH109A/MP10 cells:

| Cell Line | Resistance to this compound | Cross-resistance to DACH-Pt (e.g., Oxaliplatin, DPC) | Cross-resistance to cis-diammine Pt (e.g., Cisplatin, Carboplatin, Nedaplatin) |

| AH109A (Parental) | Sensitive | Sensitive | Sensitive |

| AH109A/MP10 | ~10-fold Resistant | Yes | No |

Data on potential mechanisms in AH109A/MP10 cells:

| Mechanism | Observation in AH109A/MP10 vs Parental | Implication for Resistance |

| Intracellular Pt accumulation | No apparent difference | Not a primary factor |

| Platinum-DNA adduct formation | No apparent difference | Not a primary factor |

| ERCC1 expression | Unchanged | Not a primary factor |

| MLH1 expression | Unchanged | Not a primary factor |

| Bcl-2 expression | Increased | Contributes to resistance |

Cross-Resistance Patterns to Other Platinum Agents (e.g., Oxaliplatin)

Studies have investigated the cross-resistance profiles of this compound with other platinum compounds. A this compound-resistant rat hepatoma cell subline, AH109A/MP10, demonstrated clear cross-resistance to platinum complexes containing diaminocyclohexane as a carrier ligand, such as oxaliplatin and dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum (DPC) nih.govspandidos-publications.comresearchgate.net. These resistant cells showed significantly higher IC50 values for oxaliplatin and DPC compared to the parental cell line spandidos-publications.com.

However, the same this compound-resistant cell line did not show cross-resistance to cisplatin, carboplatin, or nedaplatin, which possess cis-diammine carrier ligands nih.govresearchgate.net. This suggests that the structural difference in the carrier ligand (DACH in this compound and oxaliplatin vs. cis-diammine in cisplatin, carboplatin, and nedaplatin) may play a role in determining cross-resistance patterns pacific.eduresearchgate.netmdpi.com.

Furthermore, some research indicates that this compound does not produce cross-resistance to cisplatin, potentially due to the activation of different DNA mismatch repair mechanisms in response to the two drugs iiarjournals.orgiiarjournals.org. Oxaliplatin is also reported to lack cross-resistance with cisplatin or carboplatin mdpi.com.

| Platinum Agent | Cross-Resistance with this compound (in AH109A/MP10 cells) | Carrier Ligand |

| Oxaliplatin | Yes nih.govspandidos-publications.comresearchgate.net | Diaminocyclohexane |

| Dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum (DPC) | Yes nih.govspandidos-publications.comresearchgate.net | Diaminocyclohexane |

| Cisplatin | No nih.govresearchgate.net | cis-diammine |

| Carboplatin | No researchgate.net | cis-diammine |

| Nedaplatin | No researchgate.net | cis-diammine |

Genetic and Epigenetic Alterations Associated with Resistance

Mechanisms of resistance to platinum drugs are often multifactorial and can involve genetic and epigenetic modifications researchgate.netfrontiersin.org. In the context of this compound resistance, increased expression of Bcl-2 has been observed in the this compound-resistant rat hepatoma cell line AH109A/MP10 nih.gov. This increased Bcl-2 expression was associated with defects in inducing apoptosis, a key mechanism by which platinum drugs exert their cytotoxic effects nih.govbiomedpharmajournal.org.

While specific genetic and epigenetic alterations linked directly to this compound resistance are not extensively documented, research on resistance to other platinum compounds like cisplatin provides relevant insights. Resistance to cisplatin can involve reduced drug accumulation, inactivation by thiol-containing species, increased DNA repair or tolerance of platinum-DNA adducts, and alterations in apoptotic pathways biomedpharmajournal.orgacs.org. Epigenetic modifications, including DNA methylation, histone modifications, and deregulation of microRNAs (miRNAs), have been implicated in the development of resistance to cisplatin and carboplatin in ovarian cancer frontiersin.orgoaepublish.com. These epigenetic changes can affect the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis frontiersin.org.

| Potential Resistance Mechanism (Based on Platinum Drug Resistance) | Description | Relevance to this compound |

| Reduced drug accumulation | Decreased uptake or increased efflux of the drug by cancer cells. | Not observed in the this compound-resistant AH109A/MP10 cells nih.gov. |

| Increased drug inactivation | Cytosolic inactivation of the drug, often through conjugation with molecules like glutathione. | Not specifically studied for this compound in the provided context. |

| Enhanced DNA repair | Increased capacity of cancer cells to repair platinum-DNA adducts. | Unchanged expression of DNA repair proteins (ERCC1, MLH1) in AH109A/MP10 cells nih.gov. |

| Altered apoptotic pathways | Defects in the signaling pathways that lead to programmed cell death. | Increased Bcl-2 expression observed in this compound-resistant cells nih.gov. |

| Epigenetic modifications (DNA methylation, histone modifications, miRNAs) | Changes in gene expression without altering DNA sequence, affecting genes involved in resistance mechanisms. | Implicated in resistance to other platinum drugs frontiersin.orgoaepublish.com. Potential relevance to this compound resistance. |

Strategies to Circumvent Resistance (Preclinical)

Several preclinical strategies are being explored to overcome resistance to this compound and other platinum-based drugs frontiersin.orgnih.gov.

Development of Novel this compound Analogues to Bypass Resistance Mechanisms

The development of novel platinum complexes with modified structures is a strategy to overcome resistance mechanisms encountered with existing agents pacific.eduacs.org. While the provided information does not detail the development of novel this compound-specific analogues designed specifically to bypass this compound resistance, the design of new platinum agents often involves modifying structural features to improve activity or overcome resistance observed with parent compounds pacific.edu. This compound itself can be considered a derivative designed to have increased affinity for Lipiodol and potential advantages over other agents in TACE researchgate.netgutnliver.org.

Combination Strategies with Resistance Modulators (e.g., Bcl-2 inhibitors)

Combining this compound with agents that modulate resistance mechanisms is a promising approach nih.gov. Given the observed increase in Bcl-2 expression in this compound-resistant cells, combining this compound with Bcl-2 inhibitors has been investigated. The Bcl-2 inhibitor YC137 partially reversed the resistance of AH109A/MP10 cells to this compound nih.gov. This suggests that targeting anti-apoptotic proteins like Bcl-2 could be a viable strategy to restore this compound sensitivity nih.gov.

| Combination Agent | Rationale | Preclinical Findings (with this compound) |

| Bcl-2 inhibitors | Counteracting increased Bcl-2 expression and defects in apoptosis nih.gov. | YC137 partially reversed this compound resistance in AH109A/MP10 cells nih.gov. |

Nanoparticle Delivery Systems to Enhance Intracellular Accumulation

Nanoparticle-based drug delivery systems offer a promising platform to overcome challenges like poor drug solubility, unfavorable pharmacokinetics, and cellular efflux, which can contribute to drug resistance nih.govpacific.edu. For lipophilic compounds like this compound, formulating them into nanoparticles can improve their water solubility and bioavailability pacific.edu.

This compound has been formulated into various lipid-based nanocarriers, including liposomes, micelles, and solid lipid nanoparticles (SLNs) pacific.edupacific.edu. These nanoformulations have shown potential in enhancing the delivery of this compound to cancer cells and improving its antitumor activity in preclinical settings researchgate.netpacific.edu. For example, this compound-loaded liposomes have demonstrated potent anti-cancer activity in pancreatic cancer cells, including those resistant to gemcitabine (B846) researchgate.netnih.gov. This enhanced activity was linked to faster cellular entry and increased intracellular accumulation of this compound when delivered via liposomes researchgate.netnih.gov. Nanoparticle systems can potentially bypass efflux pumps and release the drug directly inside cancer cells, leading to higher intracellular drug concentrations nih.gov. Studies have shown successful incorporation of this compound into liposomes, resulting in formulations with favorable colloidal properties and high drug-loading capacity researchgate.net. This compound-loaded ultrasmall dots (~10 nm) and SLNs (~120 nm) have shown significantly stronger activity than free this compound against non-small cell lung cancer (NSCLC) cells in a 3D multicellular spheroid model, with activity comparable to cisplatin pacific.edu.

| Nanoparticle Type | Description | Preclinical Findings (with this compound) |

| Liposomes | Lipid-based vesicles used to encapsulate drugs. | Enhanced cellular entry and accumulation, potent anti-cancer activity in pancreatic cancer cells (including resistant lines) researchgate.netnih.gov. Favorable colloidal properties and drug loading researchgate.net. |

| Micelles | Self-assembling aggregates of amphiphilic molecules. | Explored as a lipid-based nanocarrier for this compound pacific.edupacific.edu. |